molecular formula C9H15N3O2 B1381685 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1897829-69-4

5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1381685
CAS No.: 1897829-69-4
M. Wt: 197.23 g/mol
InChI Key: HKTJSIVHDYWJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This particular compound is characterized by the presence of an aminomethyl group at the 5-position and a tert-butyl group at the 1-position of the pyrimidine ring, along with two keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable pyrimidine precursor.

    Aminomethylation: Introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the pyrimidine precursor react under acidic conditions.

    tert-Butylation: The tert-butyl group is introduced via alkylation, often using tert-butyl chloride in the presence of a strong base like sodium hydride.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired dione structure, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of diols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. It serves as a model compound for understanding the behavior of similar biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The keto groups can participate in redox reactions, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione:

    5-methyl-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione: Substitution of the aminomethyl group with a methyl group, leading to different chemical behavior.

Uniqueness

5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the aminomethyl and tert-butyl groups, which confer distinct steric and electronic characteristics. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14/h5H,4,10H2,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTJSIVHDYWJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=O)NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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